Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate
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Overview
Description
Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate: is a complex organic compound known for its unique chemical structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is characterized by the presence of long alkyl chains and hydroxyl groups, which contribute to its functionality in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate typically involves the reaction of octadecylamine with ethylene oxide, followed by esterification with nonanedioic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under specific conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: In chemistry, Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions .
Biology: The compound is studied for its potential use in biological systems, particularly in the development of drug delivery systems due to its amphiphilic nature .
Medicine: In medicine, it is explored for its potential therapeutic applications, including its use as an excipient in pharmaceutical formulations .
Industry: Industrially, it is used as an antistatic agent in polymers and as a surfactant in various formulations .
Mechanism of Action
The mechanism of action of Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate involves its interaction with molecular targets through its hydroxyl and amine groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role as a stabilizer and surfactant .
Comparison with Similar Compounds
- Octadecyl-bis(2-hydroxyethyl)amine
- Bis(2-hydroxyethyl)amine
- Nonanedioic acid derivatives
Uniqueness: Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate is unique due to its combination of long alkyl chains and hydroxyl groups, which provide it with both hydrophobic and hydrophilic properties. This dual nature makes it highly effective as a surfactant and stabilizer in various applications .
Properties
CAS No. |
56277-87-3 |
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Molecular Formula |
C53H106N2O6 |
Molecular Weight |
867.4 g/mol |
IUPAC Name |
bis[2-[2-hydroxyethyl(octadecyl)amino]ethyl] nonanedioate |
InChI |
InChI=1S/C53H106N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-38-42-54(44-48-56)46-50-60-52(58)40-36-32-31-33-37-41-53(59)61-51-47-55(45-49-57)43-39-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h56-57H,3-51H2,1-2H3 |
InChI Key |
WZMBCAAUYADYSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCO)CCOC(=O)CCCCCCCC(=O)OCCN(CCCCCCCCCCCCCCCCCC)CCO |
Origin of Product |
United States |
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